N-butyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
Overview
Description
N-butyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.6. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Benzamides, including this compound, have been investigated for their antioxidant potential. In vitro studies have shown that some synthesized benzamide derivatives exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties .
- The compound demonstrated varying degrees of antibacterial activity, which could be valuable in developing novel antimicrobial agents .
- Benzamides have a rich history in medicinal chemistry. They have been explored for their potential as anti-tumor, anti-microbial, anti-fungal, anti-HSV (herpes simplex virus), and anti-inflammatory agents .
- Beyond medicine, benzamides find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture .
- The crystal structure of N-butyl-4-nitroaniline (a related compound) has been theoretically analyzed using computational tools. Quantum chemical calculations provide insights into its geometry, electronic properties, and molecular electrostatic potential .
- The synthesis of N-tert-butyl amides from tert-butyl amines and benzoic acid derivatives has been explored. Various condensing agents, such as 4-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (HOBt), have been employed in this process .
Antioxidant Activity
Antibacterial Properties
Drug Discovery and Medicinal Chemistry
Industrial Applications
Computational Studies
Synthesis and Derivatives
properties
IUPAC Name |
N-butyl-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-5-14-25-23(30)18-6-10-20(11-7-18)28-16-15-26-24(28)32-17-22(29)27-19-8-12-21(13-9-19)31-4-2/h6-13,15-16H,3-5,14,17H2,1-2H3,(H,25,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHQTEGBORHGMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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